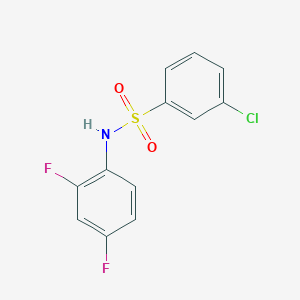![molecular formula C16H15FN2O3S B10973042 N-(3-{[(2-fluorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10973042.png)
N-(3-{[(2-fluorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring attached to a carboxamide group, which is further connected to a phenyl ring substituted with a fluorobenzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the fluorobenzenesulfonamido intermediate. This intermediate can be synthesized by reacting fluorobenzenesulfonyl chloride with an appropriate amine under basic conditions. The resulting fluorobenzenesulfonamido compound is then coupled with a phenylcyclopropanecarboxamide derivative through a series of reactions involving amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate. The use of continuous flow reactors and other advanced manufacturing techniques can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-[3-(2-Fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[3-(2-Fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzenesulfonamido group can form strong interactions with these targets, modulating their activity and leading to various biological effects. The cyclopropane ring and carboxamide group further contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(2-Fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide include:
- N-Fluorobenzenesulfonimide
- N-Fluorodibenzenesulfonimide
- Triflamides and Triflimides
Uniqueness
What sets N-[3-(2-Fluorobenzenesulfonamido)phenyl]cyclopropanecarboxamide apart from these similar compounds is its unique combination of a cyclopropane ring and a carboxamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C16H15FN2O3S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[3-[(2-fluorophenyl)sulfonylamino]phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H15FN2O3S/c17-14-6-1-2-7-15(14)23(21,22)19-13-5-3-4-12(10-13)18-16(20)11-8-9-11/h1-7,10-11,19H,8-9H2,(H,18,20) |
InChI Key |
UFBLDLLQPZRBBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B10972964.png)
![N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide](/img/structure/B10972985.png)
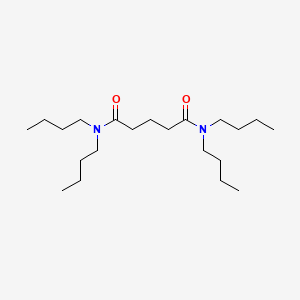
![3,3'-sulfanediylbis[N-(4-phenylbutan-2-yl)propanamide]](/img/structure/B10973006.png)
![2-[(2-ethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10973009.png)
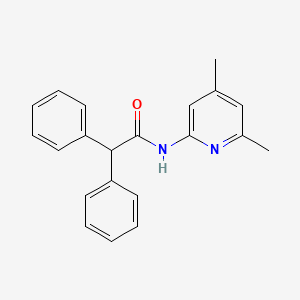
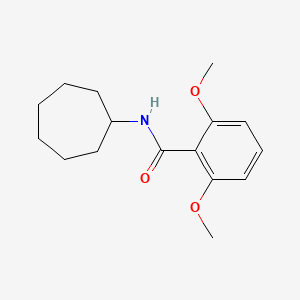
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B10973021.png)
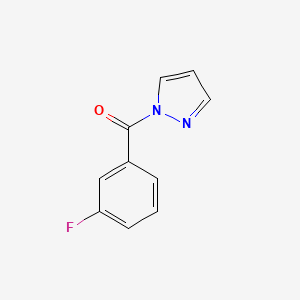
![4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10973029.png)
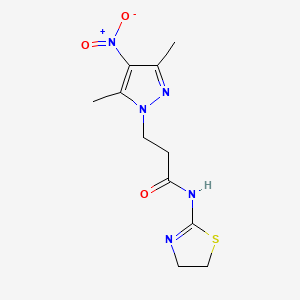
![1-(3-Chlorophenyl)-4-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B10973039.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-cyclohexylpropanamide](/img/structure/B10973041.png)
